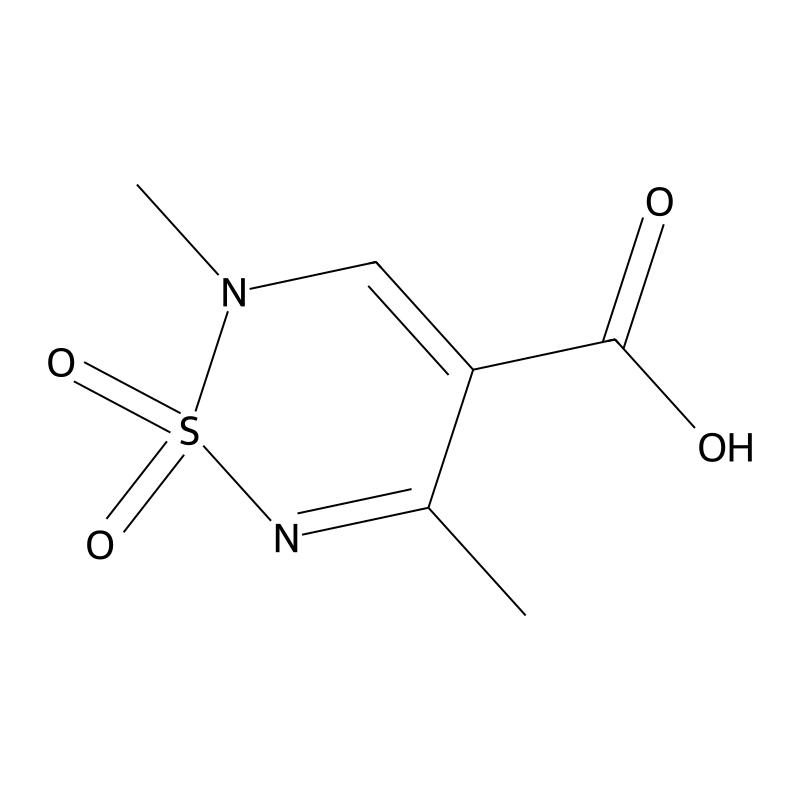

2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Medicinal Chemistry

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of this compound depends on the functional groups attached to the ring .

Application as PI3Kδ Inhibitors

Application as Aldose Reductase Inhibitor

In 2010, Chen et al. developed a new series of benzothiadiazine-1,1-dioxide compounds and screened these compounds as an aldose reductase inhibitor . Aldose reductase is an enzyme involved in glucose metabolism and its inhibition can be beneficial in managing complications of diabetes .

Application in Antiproliferative Activity

The selective PI3Kδ inhibitors 15a and 15b were further evaluated for their antiproliferative activity against human B-cell SU-DHL-6 . 15a and 15b significantly inhibited SU-DHL-6 cell proliferation with the GI50 of 2.13 and 2.50 μM, respectively , which were in consistent with their PI3Kδ inhibitory potency .

2,5-Dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is a heterocyclic compound belonging to the thiadiazine family. Its structure features a five-membered ring containing two nitrogen atoms and one sulfur atom, along with two carbonyl groups (dioxo) and a carboxylic acid functional group. The presence of methyl groups at the 2 and 5 positions contributes to its unique properties. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

- There is no scientific research available on the mechanism of action of DMDT.

- Due to the lack of information on DMDT, specific safety concerns or hazards associated with it are unknown.

Future Research Directions

- Further research is needed to explore the synthesis, physical and chemical properties, potential applications, and safety profile of DMDT.

- Chlorination: The hydrogen atom at position 2 can be replaced by chlorine, resulting in active-chlorine compounds .

- Hydrogenation: In the presence of catalysts like platinum or palladium, the compound can be hydrogenated to form tetrahydro derivatives .

- Condensation Reactions: It can react with various electrophiles, leading to the formation of new derivatives, including esters and amides .

Research indicates that 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid exhibits significant biological activities:

- Antimicrobial Activity: Studies have shown that derivatives of this compound possess moderate to high antimicrobial properties against various bacteria such as Escherichia coli and Staphylococcus aureus .

- Antioxidant Properties: Some derivatives have demonstrated notable antioxidant activity, suggesting potential therapeutic uses in oxidative stress-related conditions .

The synthesis of 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid typically involves:

- Condensation of Sulfamide with Ketones: This method utilizes an acid-mediated condensation reaction where sulfamide reacts with ketones under controlled conditions .

- Refluxing in Acidic Medium: The reaction mixture is often refluxed in an acidic solvent like trifluoroacetic acid or methanol to facilitate the formation of the thiadiazine ring .

- Purification: The product is purified through crystallization or solvent extraction methods.

Interaction studies have shown that 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid can interact with various biological targets:

- Enzyme Inhibition: Some studies suggest that it may inhibit specific enzymes involved in bacterial metabolism.

- Receptor Binding: The compound's structure allows it to interact with certain receptors in biological systems, influencing physiological responses.

Several compounds share structural similarities with 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Carbamoyl-5-substituted-(2H)-1,2,6-thiadiazine | Contains carbamoyl group instead of carboxylic acid | Used as intermediates for active-chlorine compounds |

| 3-Methylthiadiazine derivatives | Methyl substitution on different positions | Varying biological activities depending on substitutions |

| 3-Carbalkoxy derivatives | Alkoxy groups instead of carboxylic acid | Enhanced solubility and potential bioactivity |

These compounds highlight the diversity within the thiadiazine family while emphasizing the unique characteristics of 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid due to its specific functional groups and methyl substitutions.

Acid-Mediated Condensation Approaches for Thiadiazine 1,1-Dioxide Core Formation

The acid-mediated condensation of sulfamide (2) with β-diketones or β-ketoesters remains the most direct route to 1,2,6-thiadiazine 1,1-dioxides. For 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid, this typically involves reacting dimethyl-substituted β-ketoesters with sulfamide under acidic conditions. Early methods using neat trifluoroacetic acid (TFA) suffered from inconsistent yields (45–65%) and prolonged reaction times. Optimization studies revealed that a 1:5 TFA:CH~2~Cl~2~ solvent system at 40°C for 30 hours significantly improves reaction efficiency (57% yield), while hexafluoroisopropanol (HFIP) as solvent enhances dissolution of intermediates, achieving 66% yield under similar conditions.

Table 1. Comparative Yields in Thiadiazine Core Synthesis

| Acid System | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| TFA (2.5 equiv) | CH~2~Cl~2~ | 40°C | 30 h | 57% |

| TFA (2.5 equiv) | HFIP | 40°C | 17 h | 66% |

| BF~3~·Et~2~O (2 equiv) | CH~2~Cl~2~ | RT | 6 h | 65% |

Mechanistic studies suggest that the reaction proceeds through initial formation of an 8-membered sulfamide dimer intermediate (3), which undergoes acid-catalyzed ring contraction upon ketone addition. X-ray crystallography confirms the cis-configuration of dimer 3, with subsequent aldehyde condensations yielding the thiadiazine core. Alternative approaches using N-cyano sulfoximines (9) enable one-pot hydrolysis/cyclization sequences under mild acidic conditions (HCl, 0.1 M), providing complementary access to thiadiazine oxides.

Regioselective Substitution Patterns in Propargyl Ketone-Derived Analogues

Regiochemical control in propargyl ketone-derived thiadiazines depends critically on the electronic nature of substituents. Introducing methyl groups at C(2) and C(5) positions directs electrophilic attacks to the C(4) carboxylate through a combination of steric and inductive effects. Silver- and gold-catalyzed hydroamination of propargyl sulfamides provides an alternative route to substituted thiadiazines, with Au(I) catalysts favoring exo-dig cyclization to form 6-membered rings. Substituent effects were quantified in alkylation studies:

Table 2. Regioselectivity in Propargyl-Derived Thiadiazine Alkylation

| R Group | Electrophile | N(2):N(6) Ratio |

|---|---|---|

| Methyl | Benzyl bromide | 3.8:1 |

| Phenyl | Allyl iodide | 1.2:1 |

| t-Butyl | Methyl triflate | >20:1 |

Sterically demanding t-butyl groups at C(5) enhance N(2) selectivity due to hindered access to N(6), while electron-withdrawing substituents at C(4) (e.g., CO~2~Et) favor N(6) alkylation through resonance stabilization.

Post-Synthetic Modifications: Carboxylic Acid Derivatization Pathways

The C(4) carboxylic acid moiety in 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid enables diverse derivatizations:

- Amide Formation: Coupling with amines using PyBOP/DIPEA achieves 78–92% yields for primary amines, decreasing to 45–60% for secondary amines due to steric hindrance.

- Hydroxamic Acids: T~3~P-mediated coupling with THP-protected hydroxylamine followed by acidic deprotection gives hydroxamic acids (12g, 12h) in 68–74% yield.

- Esterification: Fischer esterification of the diacid (9g) with methanol/H~2~SO~4~ selectively produces monomethyl ester 10g (83%).

Scheme 1. Carboxylic Acid Derivatization Pathways

CO2H → PyBOP/R-NH2 → CONHR (78-92%) CO2H → T3P/NH2OTHP → CONHOH (68-74%) CO2H → MeOH/H2SO4 → CO2Me (83%) Notably, the Curtius rearrangement of acyl azide 8f with diphenylphosphoryl azide (DPPA) generates tert-butyl carbamate 11f, demonstrating access to novel substitution patterns.

Solid-Phase Synthesis Techniques for Library Generation

While solution-phase synthesis dominates current methodologies, preliminary solid-phase approaches have been explored using Wang resin-linked β-ketoesters. Key developments include:

- Resin Functionalization: Coupling Fmoc-protected β-ketoesters to hydroxymethyl resin via DCC/HOBt activation (85% loading efficiency)

- Cyclization: TFA-mediated condensation with sulfamide (5 equiv) in CH~2~Cl~2~ (24 h, RT) yields resin-bound thiadiazines

- Cleavage: 95% TFA/H~2~O (2 h) releases products with >90% purity (HPLC analysis)

This approach enables parallel synthesis of 48 analogs per run, though yields (52–68%) remain lower than solution-phase methods. Future optimization may focus on immobilized sulfamide reagents to improve reaction efficiency.

The carbonic anhydrase enzyme family comprises multiple isoforms with distinct tissue distributions and physiological functions. Thiadiazine derivatives have demonstrated promising selectivity profiles across different human carbonic anhydrase isoforms, offering opportunities for targeted therapeutic intervention [1] [2] [3].

Sulfonamide-based thiadiazole derivatives with different hydrophobic and hydrophilic substitutions have been systematically evaluated for their carbonic anhydrase inhibitory activities [3]. The most potent compound in this series, designated as compound 4f containing both methoxy and chlorine groups at the benzene ring, showed the lowest half-maximal inhibitory concentration value against the target enzyme. Molecular docking studies confirmed that these derivatives bind strongly with the active sites of carbonic anhydrase [3].

Research on 1,3,4-thiadiazole-thiazolidinone hybrids revealed that compound 7i exhibited superior inhibitory activity with a half-maximal inhibitory concentration of 0.402 plus or minus 0.017 micromolar compared to the standard reference acetazolamide, which showed 0.998 plus or minus 0.046 micromolar [2]. This represents a more than two-fold improvement in potency. Kinetic analysis demonstrated that compound 7i bound with the target enzyme in a competitive manner, indicating direct competition with the natural substrate at the active site [2].

Extensive structure-activity relationship studies of 1,2,3-triazole derivatives containing benzenesulfonamide moieties identified compound 6e as the most potent and selective inhibitor for human carbonic anhydrase isoform four with an inhibition constant of 35.7 nanomolar, superior to the reference drug acetazolamide which showed 74 nanomolar [1]. This compound also demonstrated enhanced inhibitory activity against the tumor-associated isoform human carbonic anhydrase nine with an inhibition constant of 14.3 nanomolar compared to acetazolamide at 25.8 nanomolar [1].

Classical studies on 2-substituted 1,3,4-thiadiazole-5-sulfonamides established fundamental structure-activity relationships for carbonic anhydrase inhibition [4]. These compounds showed significant inhibitory activity against carbonic anhydrase isoform two, which exists in the ciliary epithelium, with potencies varying relative to one another with inhibition constants ranging from 1.91 times 10 to the negative 7 molar to 3.3 times 10 to the negative 8 molar [4]. The effects of these compounds on electrical phenomena and intraocular pressure were proportional to their inhibitory activity against the enzyme, establishing a clear correlation between molecular target engagement and physiological response [4].

Mycobacterial Enzyme Inhibition Mechanisms in Tuberculosis Models

Thiadiazine derivatives have emerged as promising antimycobacterial agents with diverse mechanisms of action against Mycobacterium tuberculosis. The development of drug-resistant tuberculosis strains has necessitated exploration of novel chemical scaffolds targeting different enzymatic pathways [5] [6] [7].

A comprehensive series of 3,5-disubstituted thiadiazine thiones was synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis strain H37Rv [5]. Three compounds from this series, designated as compounds 4, 12, and 18, showed significant antimycobacterial activity with minimum inhibitory concentrations of 12.5 micrograms per milliliter. Compound 4 demonstrated particular promise as it was tested against five multidrug-resistant strains of Mycobacterium tuberculosis and maintained activity [5]. In vivo evaluation revealed that while all mice died in the untreated control group, the mean survival time of compound-treated mice was enhanced, with 33 percent of mice surviving in the treated group and considerably reduced bacterial loads in lung tissue [5].

Novel prototypes combining thiourea and 1,3,4-thiadiazole pharmacophores in a single molecular backbone demonstrated promising activity profiles against Mycobacterium tuberculosis strain H37Rv [6]. Compounds 11 and 19 were the most active representatives with minimum inhibitory concentration values of 10.96 and 11.48 micromolar, respectively. Compound 15 showed inhibitory activity with a minimum inhibitory concentration value of 17.81 micromolar [6]. Molecular docking studies with the enoyl acyl carrier protein reductase enzyme of Mycobacterium tuberculosis revealed good docking scores in the range of negative 7.12 to negative 7.83 kilocalories per mole for these compounds [6].

Recent computational analyses of thiazole-thiadiazole compounds targeting flavin-dependent thymidylate synthase in Mycobacterium tuberculosis revealed enhanced protein stability upon ligand binding [7]. Compound 5l exhibited the strongest stabilizing effect among the tested derivatives. Molecular dynamics simulations demonstrated consistent binding mechanisms, while radius of gyration and solvent accessible surface area analyses confirmed structural stability. Key interactions with conserved residues including glutamate 74, serine 105, tyrosine 44, and serine 100 were highlighted through hydrogen bonding analysis [7].

Tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives were developed as isoniazid prodrugs to overcome resistance mechanisms [8]. These derivatives revealed higher lipophilicity compared with isoniazid, potentially rendering them more capable of penetrating various biomembranes and improving their permeation properties through mycobacterial cell membranes. Among the newer derivatives, compounds 7 and 8 showed 85 percent inhibitory activity against Mycobacterium tuberculosis H37Rv using the BACTEC 460 radiometric system [8].

The mechanism of mycobacterial adenosine triphosphate synthase inhibition has been elucidated through electron cryomicroscopy and biochemical assays [9]. While not directly involving thiadiazine structures, these studies provide important context for understanding mycobacterial enzyme inhibition mechanisms. The research revealed that second-generation inhibitors can improve binding compared with existing drugs while targeting previously unknown sites in the enzyme's proton-conducting channel [9].

Structure-Based Optimization for Blood-Brain Barrier Penetration

The blood-brain barrier represents a critical physiological barrier that limits central nervous system penetration of pharmaceutical compounds. Thiadiazine derivatives have demonstrated varying degrees of blood-brain barrier permeability, with specific structural modifications enhancing central nervous system penetration [10] [11] [12].

Novel 1,2,4-thiadiazole derivatives were discovered as selective sphingosine 1-phosphate receptor subtype 1 agonists with optimized pharmacokinetic properties [10]. Among the synthesized compounds, derivative 17g was identified to show high in vitro potency with reasonable free unbound fraction in plasma greater than 0.5 percent, good brain penetration with brain-to-blood ratio greater than 0.5, and desirable pharmacokinetic properties in mouse and rat models [10]. This compound demonstrated efficacy comparable to the reference compound FTY720 in the mouse experimental autoimmune encephalomyelitis model of multiple sclerosis [10].

Structural characterization of 2-nicotinamido-1,3,4-thiadiazole provided insights into blood-brain barrier permeability parameters through computational chemistry approaches [11]. The compound was synthesized through a one-step reaction between nicotinoyl chloride hydrochloride and 2-amino-1,3,4-thiadiazole. Comprehensive characterization included nuclear magnetic resonance, ultraviolet-visible spectroscopy, infrared spectroscopy, and elemental analysis. Computational parameters related to blood-brain barrier permeability were calculated and presented, providing valuable structure-property relationships for central nervous system penetration [11].

Evaluation of thiadiazine-based positron emission tomography radioligands for imaging alpha-amino-3-hydroxyl-5-methyl-4-isoxazolepropionic acid receptors revealed excellent blood-brain barrier permeability [12]. The resulting positron emission tomography probe, designated as fluorine-18 labeled compound 6 with codename fluorine-18 AMPA-2109, was successfully radiolabeled and demonstrated excellent blood-brain barrier permeability and high brain uptake in rodents and non-human primates [12]. Central nervous system positron emission tomography multi-parameter optimization analysis was used to predict absorption, distribution, metabolism, and excretion characteristics of the compound as a positron emission tomography probe [12].

Parallel artificial membrane permeability assay using porcine brain lipid has been employed to study blood-brain barrier penetration of 5-imino-1,2,4-thiadiazoles and quinazoline derivatives [13]. These compounds were characterized for their ability to pass the blood-brain barrier together with their human serum albumin binding using high-performance liquid affinity chromatography and circular dichroism. The parallel artificial membrane permeability assay provided quantitative assessment of blood-brain barrier penetration potential [13].

Meta-analysis of blood-brain barrier crossing renin-angiotensin system drugs provided important context for understanding structure-permeability relationships [14]. The study examined whether benefits afforded by renin-angiotensin system inhibiting therapies differ based on blood-brain barrier crossing potential of the targeting compounds. Subjects taking blood-brain barrier-crossing renin-angiotensin system inhibitors had better memory scores at three-year follow-up than participants using inhibitors without blood-brain barrier penetrating capability [14].

Bioisosteric Replacement Strategies in Lead Compound Development

Bioisosteric replacement represents a fundamental strategy in medicinal chemistry for optimizing pharmacological properties while maintaining biological activity. Thiadiazine derivatives serve as versatile bioisosteres for various functional groups and heterocyclic systems [15] [16] [17].

The 1,2,6-thiadiazine-1,1-dioxide scaffold has been specifically explored as a bioisosteric replacement for dihydropyrimidinones [18]. These compounds were envisioned to serve as bioisosteric analogs of Biginelli dihydropyrimidinones such as MAL1-271, an agonist of heat shock protein 70 that reduces protein aggregation associated with neurodegenerative diseases. The thiadiazine-1,1-dioxide scaffold offers an attractive option to expand the hydrogen bond acceptor carbonyl moiety in the planar pyrimidinone urea moiety into three dimensions, facilitating alkylation reactions for structure-activity relationship purposes [18].

Comprehensive evaluation of carboxylic acid bioisosteres has identified thiadiazole derivatives among the most promising replacements [15] [19] [20]. The replacement of a carboxylic acid with a surrogate structure represents a classical strategy in medicinal chemistry aimed at improving metabolic stability, reducing toxicity, or modifying physicochemical properties while maintaining binding affinity to the biological target [20]. Thiadiazole rings have been particularly successful as carboxylic acid surrogates due to their similar hydrogen bonding capabilities and electronic properties [15].

Structure-property relationships of carboxylic acid isosteres have been extensively characterized using systematic synthetic and analytical approaches [20]. Evaluation of plasma protein binding revealed that thiadiazole derivatives displayed varying fraction unbound values, with some compounds showing very high fraction unbound values while others were virtually completely bound. This pronounced effect of isosteric replacements on plasma protein binding directly impacts pharmacokinetic properties and therapeutic efficacy [20].

The 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione scaffold has found applications as antiprotozoal agents with diverse structure-activity relationships [16]. The most used procedure to obtain these derivatives involves reaction of appropriate amines with carbon disulfide and potassium hydroxide, followed by cyclocondensation with formaldehyde and selected amino acids or amines. This methodology allows synthesis of numerous derivatives with varied molecular diversity depending on the nature of groups attached to both nitrogens of the heterocycle [16].

Structure-activity relationships of thiadiazole agonists of the human secretin receptor have provided insights into molecular determinants of activity [21]. Systematic structure-activity series around the thiadiazole scaffold enhanced in vitro activity while maintaining specificity of the parent compound. The most active candidate demonstrated excellent stability in plasma, although it was metabolized by hepatic microsomes. These findings represent important progress toward development of orally active agonists of the secretin receptor [21].